

what are the properties of 4,5,9,10-pyrenetetrone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5,9,10-Pyrenetetrone

Cat. No.: B1589095

[Get Quote](#)

An In-depth Technical Guide to **4,5,9,10-Pyrenetetrone**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4,5,9,10-pyrenetetrone** (PTO), a polycyclic aromatic quinone of significant interest in modern materials science. We will delve into its core physicochemical and electrochemical properties, established synthetic methodologies, and its burgeoning applications, particularly in the realm of energy storage and organic electronics. This document is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials.

Introduction: The Molecular Architecture and Significance of 4,5,9,10-Pyrenetetrone

4,5,9,10-pyrenetetrone (PTO) is an organic compound derived from the polycyclic aromatic hydrocarbon, pyrene.^[1] Its structure is characterized by a planar pyrene core functionalized with four ketone (carbonyl) groups at the 4, 5, 9, and 10 positions, forming two distinct six-membered cyclic 1,2-diketone units.^[2] This unique molecular architecture, a symmetrical and conjugated system, imparts a suite of valuable electronic and electrochemical properties.^[3]

Initially investigated as a building block for constructing extended polyaromatic systems, PTO has emerged as a highly promising material for next-generation technologies.^[4] Its redox-active carbonyl groups are central to its function, enabling reversible electrochemical processes that are crucial for energy storage applications.^{[5][6]} As a result, PTO is a focal point of

research for developing sustainable and high-performance organic electrodes for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries, supercapacitors, and aqueous organic flow batteries. [2][6][7]

Caption: Chemical structure of **4,5,9,10-pyrenetetrone** (PTO).

Core Physicochemical Properties

The functional properties of PTO are rooted in its fundamental physicochemical characteristics. A summary of these properties is provided below.

Property	Value	Source
CAS Number	14727-71-0	[1]
Molecular Formula	C ₁₆ H ₆ O ₄	[1][2]
Molecular Weight	262.22 g/mol	[1][2]
Appearance	Yellow to orange powder or crystals	[2]
Purity	Typically >95% - >98%	[2][8]
IUPAC Name	pyrene-4,5,9,10-tetrone	[1]
Topological Polar Surface Area (TPSA)	68.3 Å ²	[1][9]
Solubility	Poorly soluble in common organic solvents	[4][6][10]
Melting Point	>365 °C (decomposes)	

Structural and Spectroscopic Insights:

- Molecular Structure: PTO possesses a rigid, planar polycyclic aromatic structure.[8] This planarity facilitates π–π stacking interactions, which are crucial for charge transport in solid-state applications.[3]

- Solubility: The high symmetry and strong intermolecular forces contribute to its characteristically low solubility, which presents a significant challenge for solution-based processing and characterization (e.g., NMR).[6][10] To address this, researchers often protect the ketone groups to form more soluble derivatives or incorporate PTO into larger polymer or framework structures.[11][12]
- Spectroscopic Properties: PTO exhibits strong absorption in the ultraviolet-visible (UV-Vis) region, a characteristic of its extended conjugated π -system, making it suitable for photochemical applications.[8] Infrared (IR) spectroscopy is a key technique for confirming the presence of the prominent C=O stretching vibrations of the ketone groups. Due to low solubility, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra can be challenging.[13]

Electrochemical Properties and Redox Mechanism

The electrochemical behavior of PTO is its most defining feature, making it a powerful component for energy storage devices.

Redox Activity: The four carbonyl groups in PTO are redox-active, capable of undergoing a reversible four-electron reduction/oxidation process.[3][14] This multi-electron transfer is highly desirable as it leads to a high theoretical specific capacity.[15] The process occurs in distinct steps, corresponding to the sequential reduction of the carbonyls to form enolates, which are stabilized by coordination with cations like Li^+ or Na^+ .[16]

Performance in Energy Storage: When used as a cathode material, PTO demonstrates high theoretical specific capacity and a high redox potential.[2] However, pristine PTO electrodes often face challenges, including:

- Poor Electrical Conductivity: As an organic molecule, its intrinsic conductivity is low.[6][11]
- Solubility in Electrolytes: Despite its generally low solubility, even slight dissolution in organic battery electrolytes can lead to capacity fading and poor cycling stability through the "shuttle effect".[5][6][11]

To mitigate these issues, PTO is often integrated with conductive materials like carbon nanotubes (CNTs) or graphene, or polymerized to reduce solubility.[2][3] For instance, a composite of a PTO-based Covalent Organic Framework (COF) with 50 wt% CNTs achieved a

high specific capacity of up to 280 mAh g⁻¹ and excellent rate performance.[2][17][18] Similarly, polymer-bound PTO has shown high capacity (231 mAh/g) and remarkable rechargeability, retaining 83% of its capacity after 500 cycles.[19]

Caption: Simplified multi-step redox process of PTO.

Synthesis and Experimental Protocols

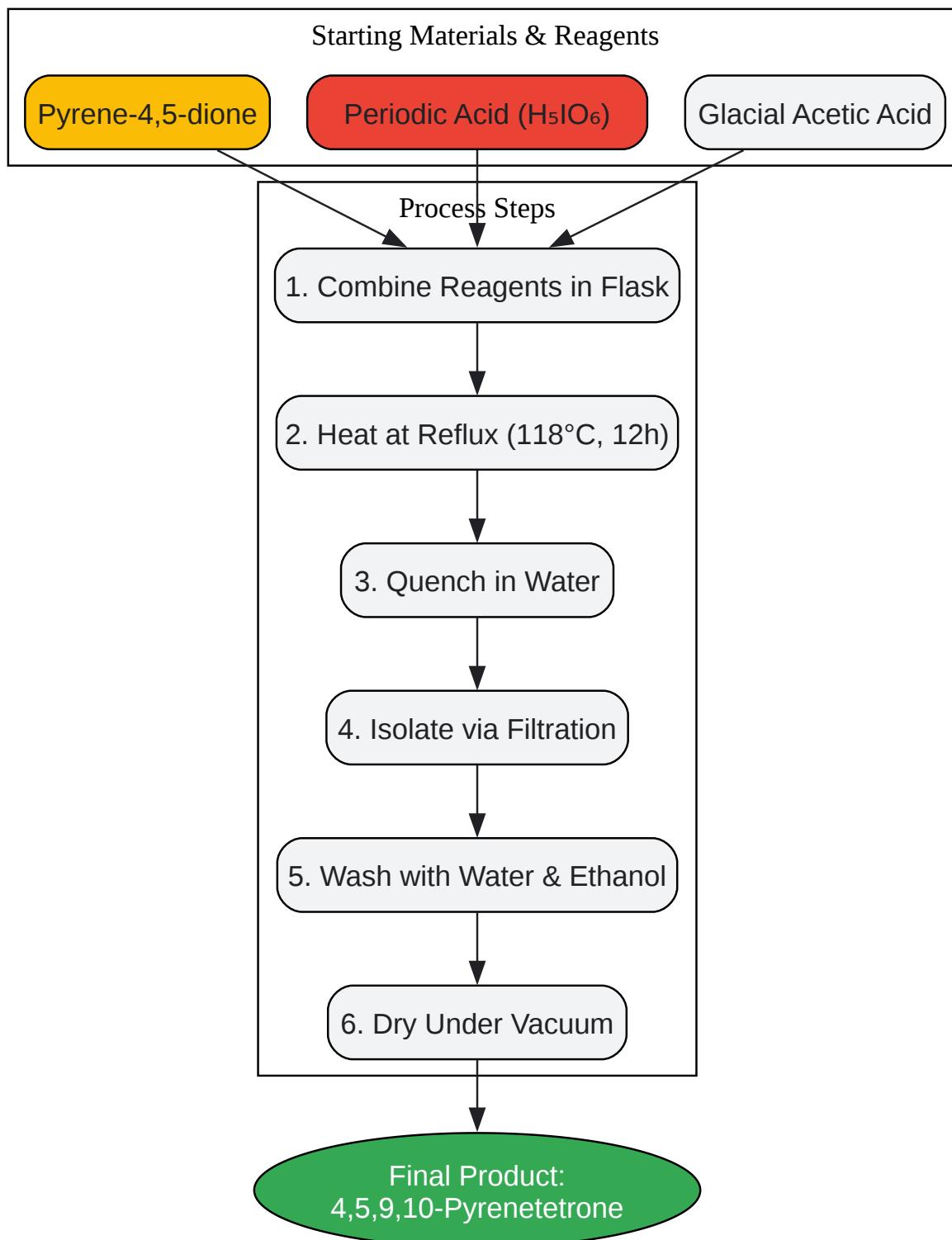
PTO is not naturally abundant and requires targeted chemical synthesis. The primary route involves the oxidation of the pyrene K-region (positions 4, 5, 9, and 10).[4][20]

Causality in Synthetic Strategy: Directing oxidation to the K-region of pyrene is non-trivial, as other positions (1, 3, 6, 8) are often more reactive.[4] Therefore, specific catalytic systems are required. Ruthenium-based oxidants have proven to be the most effective method for this transformation.[4] An improved, scalable synthesis often involves a two-step process: first, the controlled oxidation of pyrene to pyrene-4,5-dione, followed by a second oxidation to yield the final PTO product. This stepwise approach offers better control and facilitates the purification of the poorly soluble tetraone.[4][21]

Representative Protocol: Oxidation of Pyrene-4,5-dione to PTO

This protocol is adapted from established literature procedures and is designed to minimize the need for chromatographic purification of the final product.[4]

Objective: To synthesize **4,5,9,10-pyrenetetron** from pyrene-4,5-dione via oxidation.


Materials:

- Pyrene-4,5-dione (1 equivalent)
- Periodic acid (H_5IO_6 , 3 equivalents)
- Glacial Acetic Acid
- Deionized Water
- Ethanol

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge pyrene-4,5-dione (e.g., 5.0 g, 21.6 mmol).
- Reagent Addition: Add periodic acid (H_5IO_6) (e.g., 14.8 g, 64.8 mmol) and glacial acetic acid (e.g., 200 mL). This will form a brown slurry.
- Heating and Reflux: Place the flask in an oil bath preheated to 118 °C and stir the slurry at a mild reflux for 12 hours.
 - Experimental Insight: The use of H_5IO_6 in acetic acid is an effective ruthenium-free method for this specific oxidation, activating the dione for subsequent oxidation at the 9,10-position.[4]
- Monitoring: Monitor the reaction for completeness using Thin Layer Chromatography (TLC) (e.g., eluent 10:1 $CH_2Cl_2:EtOAc$). The starting dione is consumed completely.
- Workup - Quenching and Precipitation: After 12 hours, cool the reaction mixture to room temperature. Pour the slurry into a beaker containing 1 L of deionized water. This will cause the crude product to precipitate.

- Isolation: Collect the precipitated solid by vacuum filtration.
- Washing: Wash the filter cake thoroughly with deionized water (e.g., 3 x 200 mL) followed by ethanol (e.g., 2 x 100 mL) to remove residual acetic acid and other impurities.
 - Trustworthiness: This extensive washing procedure is critical for purifying the poorly soluble PTO, effectively removing soluble byproducts without resorting to column chromatography, which is impractical for this compound.[4]
- Drying: Dry the resulting orange solid under high vacuum to obtain the final **4,5,9,10-pyrenetetrone** product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of PTO from pyrene-4,5-dione.

Applications in Drug Development and Biology

While the primary focus of PTO research has been in materials science, its core structure as a polycyclic aromatic quinone suggests potential for biological activity. Quinone-containing compounds are known to be redox-active and can participate in biological electron transfer chains or induce oxidative stress. However, based on currently available scientific literature, the biological properties and potential applications of **4,5,9,10-pyrenetetrone** in drug development are a significantly underexplored area. Further research is required to investigate its cytotoxicity, antimicrobial activity, or other potential therapeutic effects.

Conclusion and Future Outlook

4,5,9,10-pyrenetetrone is a molecule with a rich chemical profile, defined by its planar, electron-accepting pyrene core and four redox-active carbonyl groups. Its high theoretical capacity and robust structure make it an exceptionally promising candidate for developing next-generation organic energy storage systems.

The primary hurdles to its widespread adoption—poor intrinsic conductivity and solubility in electrolytes—are being actively addressed through innovative strategies such as polymerization, composite formation with nanostructured carbons, and integration into Covalent Organic Frameworks.[2][11] Future research will likely focus on the design of new PTO derivatives with enhanced solubility and electronic properties, as well as exploring its potential in other areas of organic electronics and the nascent field of its biological activity.[7] The continued development of scalable and efficient synthetic routes will be paramount to unlocking the full potential of this versatile molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5,9,10-Pyrenetetrone | C₁₆H₆O₄ | CID 11207724 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eucyskatowice2024.eu [eucyskatowice2024.eu]
- 8. CAS 14727-71-0: 4,5,9,10-Pyrenetetrone | CymitQuimica [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN102617317A - Method for synthesizing pyrene-4,5,9,10-tetralone - Google Patents [patents.google.com]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved synthesis of pyrene-4,5-dione and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
- 21. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what are the properties of 4,5,9,10-pyrenetetrone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589095#what-are-the-properties-of-4-5-9-10-pyrenetetrone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com